



# Measuring Brevican Levels with ELISA: Application Notes and Protocols

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Compound of Interest		
Compound Name:	brevican	
Cat. No.:	B1176078	Get Quote

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### Introduction

**Brevican** (BCAN) is a chondroitin sulfate proteoglycan, predominantly expressed in the central nervous system (CNS).[1] As a key component of the perineuronal net (PNN), a specialized extracellular matrix structure that enwraps neurons, **brevican** plays a critical role in maintaining the structural integrity of the extracellular matrix, influencing neural plasticity, and regulating synaptic stability.[1][2] Alterations in **brevican** levels have been associated with various neurological conditions, including epilepsy, schizophrenia, and gliomas, making it a person of interest as a biomarker and therapeutic target.[1]

This document provides detailed application notes and protocols for the quantitative measurement of **brevican** levels in various biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

## **Principle of the Assay**

The most common method for quantifying **brevican** is the sandwich ELISA. This assay utilizes a pair of antibodies specific to **brevican**. One antibody is pre-coated onto the wells of a microplate. When the sample is added, **brevican** present in the sample binds to the immobilized antibody. A second, biotinylated antibody that recognizes a different epitope on the **brevican** protein is then added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated antibody.



Finally, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of **brevican** in the sample and can be quantified by measuring the absorbance at a specific wavelength.[1][3]

### **Data Presentation**

**Table 1: Performance Characteristics of Commercially** 

**Available Brevican ELISA Kits** 

Feature	Assay Genie (HUDL00314)	Elabscience (E-EL-H1512)	Abcam (ab315039)	RayBiotech (ELH-BCAN)
Assay Type	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatants	Serum, Plasma, Other Biological Fluids	Serum, Plasma (Heparin, EDTA), CSF, Cell Culture Supernatant	Serum, Plasma, Cell Culture Supernatant, Urine, Tissue Homogenates
Detection Range	0.312 - 20 ng/mL	0.31 - 20 ng/mL	2.634 - 800 pg/mL	Varies by kit
Sensitivity	< 0.187 ng/mL	Not specified	2.634 pg/mL	Varies by kit
Intra-assay CV	< 10%	< 10%	Not specified	< 10%
Inter-assay CV	< 12%	< 10%	Not specified	< 12%

## Table 2: Recommended Sample Dilutions for Human Brevican ELISA



Sample Type	Recommended Dilution	Reference
Cerebrospinal Fluid (CSF)	1:200 - 1:300	[4][5]
Serum	1:2	[4][5]
Plasma (EDTA)	50%	[6]
Plasma (Heparin)	25%	[6]
Cell Culture Supernatant	100% (undiluted)	[6]

# **Experimental Protocols Sample Preparation**

Proper sample collection and preparation are crucial for accurate results.

- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Aspirate the serum and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[1] Aspirate the plasma and store it at -20°C or -80°C.
- Cell Culture Supernatants: Centrifuge cell culture media for 15 minutes at 1000 x g to remove any cells or debris. Aspirate the supernatant and store it at -20°C or -80°C.
- Cerebrospinal Fluid (CSF): Centrifuge CSF for 15 minutes at 1000 x g to remove any cells.
   Aspirate the supernatant and store it at -20°C or -80°C.
- Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay. It is recommended to consult literature for tissue-specific homogenization protocols.[1]

# General ELISA Protocol (based on a typical sandwich ELISA kit)



Materials Required (not typically included in the kit):

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Distilled or deionized water
- Graduated cylinders
- Tubes for standard and sample dilutions
- Absorbent paper

#### Assay Procedure:

- Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the specific ELISA kit manual.
- Add Standards and Samples: Add 100 μL of each standard and sample to the appropriate wells of the pre-coated microplate.
- Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C or 2.5 hours at room temperature).[2][3]
- Aspirate and Add Detection Antibody: Aspirate the liquid from each well and add 100 μL of the biotinylated detection antibody.
- Second Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 60 minutes at 37°C).[3]
- Wash: Aspirate the liquid and wash each well with the provided wash buffer for the specified number of times (typically 3-5 times).
- Add Streptavidin-HRP: Add 100 μL of the Streptavidin-HRP conjugate to each well.
- Third Incubation: Cover the plate and incubate (e.g., 30-45 minutes at 37°C or room temperature).[2][3]



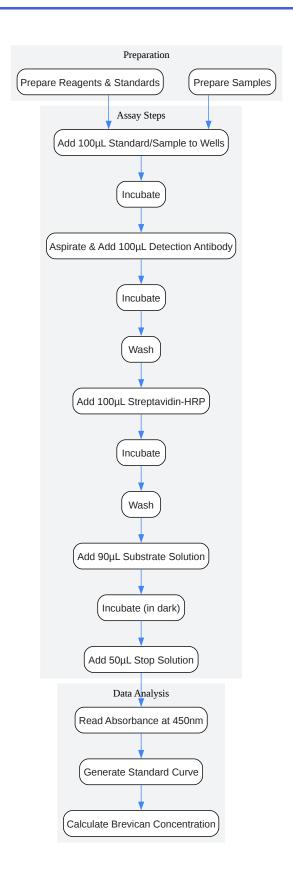
- Second Wash: Repeat the wash step.
- Add Substrate: Add 90 μL of the TMB substrate solution to each well.
- Fourth Incubation: Cover the plate and incubate in the dark at room temperature for 15-30 minutes.
- Add Stop Solution: Add 50 μL of the stop solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm immediately.

### **Data Analysis**

- Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Calculate Concentrations: Use the standard curve to determine the concentration of brevican in the unknown samples. Remember to multiply the calculated concentration by the dilution factor used for each sample.

## **Mandatory Visualizations**

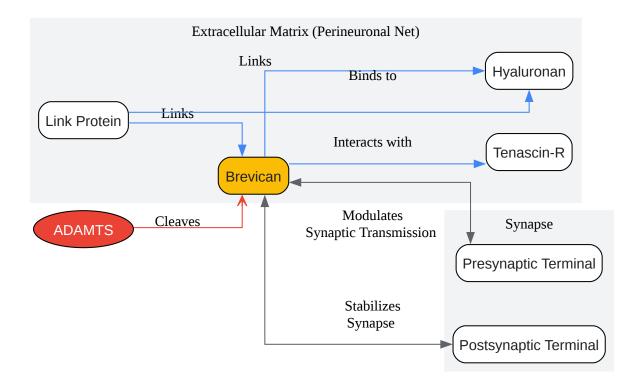




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Caption: A generalized workflow for the measurement of **brevican** using a sandwich ELISA protocol.



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Caption: **Brevican**'s interactions within the perineuronal net and its influence on synaptic function.

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